Oxapium iodide

描述

Contextualization within Quaternary Ammonium (B1175870) Compounds Research

Oxapium (B98302) iodide is chemically classified as a quaternary ammonium compound (QAC). cymitquimica.comwho.int This class of molecules is characterized by a central nitrogen atom bonded to four organic groups, resulting in a permanent positive charge. nih.gov This inherent ionic nature defines many of their physical and biological properties. cymitquimica.comnih.gov Like many QACs, oxapium iodide is typically a white to off-white solid that is soluble in polar solvents. cymitquimica.comchemicalbook.com

The research on QACs is extensive, covering applications from industrial uses like detergents and fabric softeners to a wide array of biologically active agents with antimicrobial, anticancer, and antiviral properties. nih.gov Within this broad family, this compound serves as a model compound for studying the biological activities of quaternary ammonium salts. benchchem.com Its structure, featuring a permanent charge, influences its interaction with biological systems. A key area of research for QACs is understanding the balance between hydrophilicity and lipophilicity, which dictates their effectiveness and biological targeting. nih.gov this compound's significance in this context is its high selectivity for peripheral muscarinic receptors, which distinguishes it from other anticholinergics and minimizes central nervous system effects. patsnap.com This selectivity is a desirable trait in the development of targeted QAC-based therapeutics. patsnap.comnih.gov

Historical Perspective of this compound in Scientific Inquiry

The formal recognition of this compound in the scientific community can be traced back to at least 1970, when it was listed as a "Proposed International Nonproprietary Name" by the World Health Organization. who.int By the early 1970s, the compound was already the subject of clinical research. A notable study from 1972 investigated its effects on the sphincter of Oddi in dogs, indicating its early evaluation as a potential therapeutic agent for biliary tract diseases. google.com

Further research into its synthesis and activity continued throughout the following decades. A 1981 study focused on the synthesis of 2-cyclohexyl-r-2-phenyl-c- and t-4-piperidinomethyl-1,3-dioxolan methiodide, contributing to the chemical understanding of this compound and related structures. medkoo.com Its establishment as a known spasmolytic agent is evident from its use as a standard reference compound in a 1984 study evaluating new piperazine (B1678402) derivatives for anticholinergic activity. google.com Patents from the period also suggest that this compound was developed from a precursor, diphenyl-piperidine methyl dioxolanes iodide, and was found to possess significantly higher efficacy. google.com The compound has also been officially listed in national pharmacopoeias, such as the Japanese Pharmacopoeia, underscoring its established place in medicine in certain regions. mhlw.go.jp

Current Research Landscape and Significance of this compound

The current research landscape for this compound is centered on its function as a peripherally acting anticholinergic agent. patsnap.com Its primary mechanism of action is the blockade of muscarinic acetylcholine (B1216132) receptors on smooth muscles, which leads to muscle relaxation. patsnap.comncats.io This makes it a subject of interest for treating spastic conditions of the gastrointestinal and urinary tracts, such as irritable bowel syndrome (IBS) and urinary incontinence. patsnap.com A key area of its significance is its high selectivity for peripheral receptors, which allows it to exert its therapeutic effects with a reduced risk of central nervous system side effects like drowsiness or confusion that are common with less selective anticholinergics. patsnap.com

Recent research paradigms have included this compound in broader studies of anticholinergic drugs. researchgate.netmdpi.com These studies often involve analyzing large pharmacological databases to assess the binding affinity of various drugs to the five different muscarinic receptor subtypes (M1-M5). researchgate.netnih.gov Such research is crucial for understanding the polypharmacology of anticholinergic agents and for developing more refined clinical tools to assess the cumulative anticholinergic burden on patients. researchgate.nete-hir.org Furthermore, this compound continues to be investigated in specific physiological contexts, such as its effect on the microcirculation in the intestinal tract in experimental models of dumping syndrome and its inhibitory action on the sphincter of Oddi. google.comjst.go.jp It also serves as a model compound in the academic study of quaternary ammonium salts. benchchem.com

| Property | Description | Source(s) |

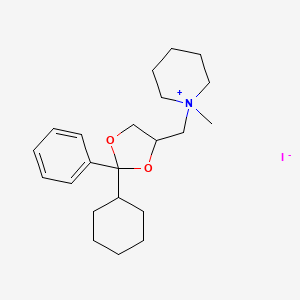

| IUPAC Name | 1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium iodide | wikipedia.org |

| Chemical Formula | C22H34INO2 | wikipedia.org |

| Molar Mass | 471.42 g/mol | wikipedia.org |

| Appearance | White to off-white solid/crystals | cymitquimica.comchemicalbook.com |

| Primary Class | Quaternary Ammonium Compound; Anticholinergic Agent | patsnap.comcymitquimica.com |

| Mechanism | Muscarinic receptor antagonist with high peripheral selectivity | patsnap.comncats.io |

Overview of Research Paradigms Applied to this compound

The scientific investigation of this compound has employed a variety of research paradigms, from classical pharmacology to modern data-driven analysis.

In Vivo Animal Models: These have been fundamental in characterizing the compound's physiological effects. For instance, rabbit models have been used to study the inhibition of sphincter of Oddi contraction. google.com Other in vivo research has used mouse models to quantify anticholinergic activity by measuring the inhibition of pilocarpine-induced salivation and guinea pig models to assess protection against acetylcholine-induced bronchospasms. google.com

Ex Vivo and In Vitro Studies: Research has utilized isolated tissues to examine the direct effects of this compound. Studies on the smooth muscle and intrinsic nerves of guinea-pig stomachs have provided insights into its mechanism of action at the tissue level. ncats.io

High-Throughput Screening (HTS): In the search for new therapeutic applications, this compound has been included in large compound libraries for HTS. nih.gov For example, it was part of the NIH Pharmaceutical Collection screened for activity against metastatic pheochromocytoma and paraganglioma cell lines, demonstrating its use in drug repurposing research paradigms. nih.gov

Pharmacological Database Mining: A contemporary research approach involves the computational analysis of large pharmacological databases. This compound is included in studies that collate and analyze data on drug affinity for various muscarinic receptor subtypes from sources like ChEMBL and DrugBank. researchgate.netnih.gov This paradigm helps to build a comprehensive, universal list of drugs with anticholinergic activity based on quantitative pharmacological data. nih.gov

Qualitative and Consensus-Based Research: The Delphi method, a structured communication technique, has been used to develop a consensus among clinical experts on lists of potentially inappropriate medications for the elderly. e-hir.org this compound was included in the evaluation list for such a study in Korea, highlighting a research paradigm focused on clinical practice and patient safety. e-hir.org

Analytical Chemistry and Pharmacopoeial Methods: Standardized analytical methods are a cornerstone of pharmaceutical research. For this compound, detailed procedures for its assay and purity analysis using techniques like High-Performance Liquid Chromatography (HPLC) and titration are established in pharmacopoeias, forming a research paradigm for quality control and chemical characterization. nihs.go.jp

Structure

3D Structure of Parent

属性

IUPAC Name |

1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34NO2.HI/c1-23(15-9-4-10-16-23)17-21-18-24-22(25-21,19-11-5-2-6-12-19)20-13-7-3-8-14-20;/h2,5-6,11-12,20-21H,3-4,7-10,13-18H2,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEWVHONOOWLMW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCCCC1)CC2COC(O2)(C3CCCCC3)C4=CC=CC=C4.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046925 | |

| Record name | Oxapium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6577-41-9 | |

| Record name | Oxapium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6577-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxapium iodide [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006577419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxapium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXAPIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/682380CG4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Derivatization of Oxapium Iodide

Established Synthetic Pathways for Oxapium (B98302) Iodide

The primary established method for synthesizing oxapium iodide is a convergent three-step process. This approach is sequential and relies on the careful execution of each step to ensure a high-quality final product.

The synthesis of this compound is efficiently achieved through a convergent three-step sequence. This pathway involves the initial formation of a dioxolane ring system, followed by the coupling of a piperidine (B6355638) moiety, and concluding with a quaternization reaction to yield the final ammonium (B1175870) salt. Each stage of this synthesis requires precise control of reaction conditions to maximize the yield and purity of the resulting intermediates and the final product.

The first major step in the synthesis is the formation of the 1,3-dioxolane (B20135) ring, which is a type of acetal (B89532). This reaction involves the condensation of cyclohexyl phenyl ketone with glycerol, typically under acidic catalysis. The mechanism proceeds via the protonation of the ketone's carbonyl group, making it more susceptible to nucleophilic attack by the hydroxyl groups of glycerol. This is followed by an intramolecular cyclization and dehydration to form the stable five-membered dioxolane ring. Optimization of this step involves controlling the temperature and effectively removing water as it is formed to drive the equilibrium towards the acetal product.

Following the creation of the dioxolane intermediate, the next step involves coupling it with piperidine. The 4-hydroxymethyl group on the pre-formed dioxolane ring is first converted into a more reactive leaving group, such as a tosylate or a halide. This allows for a nucleophilic substitution reaction with piperidine, where the nitrogen atom of the piperidine attacks the electrophilic carbon, displacing the leaving group and forming a new carbon-nitrogen bond. This step yields a tertiary amine intermediate, 1-((2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl)piperidine. The efficiency of this coupling can be influenced by the choice of solvent and the nature of the leaving group.

The final step of the established synthesis is the quaternization of the tertiary amine intermediate. This is an alkylation reaction where the nitrogen atom is further alkylated to form a quaternary ammonium salt. rsc.org For this compound, this is achieved by reacting the tertiary amine with an alkylating agent, specifically iodomethane (B122720) (methyl iodide). beilstein-journals.org The lone pair of electrons on the piperidine nitrogen attacks the methyl group of iodomethane, with iodide acting as the leaving group, which then becomes the counter-ion in the final salt. To enhance the yield, this reaction is often carried out in a polar aprotic solvent, and the final product, this compound, is purified by recrystallization from a suitable solvent like isopropanol. beilstein-journals.org

| Established Three-Step Synthesis of this compound | |

| Step 1: Acetal Formation | Reactants: Cyclohexyl phenyl ketone, GlycerolCatalyst: AcidProduct: 2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methanol |

| Step 2: Piperidine Coupling | Reactants: Activated Dioxolane Intermediate, PiperidineReaction Type: Nucleophilic SubstitutionProduct: 1-((2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl)piperidine |

| Step 3: Quaternization | Reactants: Tertiary Amine Intermediate, IodomethaneReaction Type: N-alkylationFinal Product: this compound |

Novel Synthetic Approaches and Route Development for this compound Analogues

While the three-step pathway is well-established for this compound, research into novel synthetic routes is aimed at creating structural analogues with potentially different properties. A patent has been filed describing methods for synthesizing this compound and its analogues, indicating active development in this area. google.com

Modern synthetic organic chemistry offers various strategies that could be applied to develop analogues. For instance, multicomponent reactions (MCRs) could be employed to construct the substituted piperidine ring in a more convergent and atom-economical fashion. nih.gov Catalytic methods, such as rhodium-catalyzed [2+2+2] cycloadditions, provide another powerful tool for accessing polysubstituted piperidine scaffolds. rsc.org Similarly, novel methods for synthesizing the dioxolane portion, perhaps utilizing different ketones or diols, could lead to a wide range of analogues. Hypervalent iodine-mediated reactions, for example, have been used for the synthesis of other complex heterocyclic systems and could potentially be adapted for this purpose. iiab.me These advanced methods could allow for the creation of a library of this compound analogues, where the cyclohexyl, phenyl, or piperidine moieties are systematically varied to explore structure-activity relationships.

Application of Organo-Hypervalent Iodine Reagents in Related Oxazolines and Oxazoles Synthesis

Organo-hypervalent iodine reagents have become prominent in modern organic synthesis as mild, environmentally safer, and economical alternatives to heavy metal reagents. researchgate.netarkat-usa.org Their application in the formation of five-membered nitrogen- and oxygen-containing heterocycles, such as oxazolines and oxazoles, is particularly significant. nsf.govthieme-connect.com These reagents function as activating agents for various substrates and, in some cases, as heteroatom donors. nsf.govthieme-connect.com The chemistry of hypervalent iodine(III) compounds, including (diacetoxyiodo)arenes, iodosylarenes, and (difluoroiodo)arenes, has been extensively utilized for these oxidative transformations. arkat-usa.orgnsf.gov

The synthesis of oxazolines often involves the oxidative cyclization of unsaturated amides. For instance, the reaction of N-allylamides using (diacetoxyiodo)benzene (B116549) in the presence of a Lewis acid like BF₃·Et₂O yields corresponding oxazoline (B21484) compounds, often with good diastereoselectivity in the case of chiral substrates. nsf.gov Hypervalent iodine species can be generated chemically or electrochemically, and these in situ generated active species react with appropriate substrates to yield the desired heterocyclic products. nsf.govthieme-connect.comtpu.ru This approach avoids the use of toxic heavy-metal oxidants, positioning hypervalent iodine reagents as eco-friendly options in synthesis. rsc.org

In the synthesis of oxazoles, hypervalent iodine reagents facilitate efficient oxidative cyclization pathways. A metal-free intramolecular oxidative cyclization of N-styrylbenzamides using PhI(OTf)₂, generated in situ, produces 2,5-disubstituted oxazoles in high yields with remarkably short reaction times. organic-chemistry.org Another strategy involves the annulation of alkynes, nitriles, and an oxygen atom from an iodine(III) source like iodosylbenzene (PhIO) to assemble polysubstituted oxazoles. organic-chemistry.org These methods highlight the versatility of hypervalent iodine reagents in constructing the oxazole (B20620) core found in many significant molecules.

Below is a table summarizing various synthetic methods for oxazolines and oxazoles using these reagents.

| Heterocycle | Substrate | Hypervalent Iodine Reagent/System | Key Features |

| Oxazolines | N-allylamides | (Diacetoxyiodo)benzene / BF₃·Et₂O | Oxidative cyclization; good yields and diastereoselectivity. nsf.gov |

| Monofluorinated Ring-fused Oxazolines | N-cyclohexenylamides | Iodosylarene / BF₃·Et₂O | BF₃·Et₂O acts as both Lewis acid and fluorine source. nsf.gov |

| 5-Iodomethyl-2-oxazolines | N-allylamides | (Diacetoxyiodo)benzene / Trimethylsilyl iodide | Intramolecular iodocyclization; TMSI is the iodine source. nsf.gov |

| Oxazoles | N-styrylbenzamides | PhI(OTf)₂ (in situ generated) | Metal-free intramolecular oxidative cyclization; high yields. organic-chemistry.org |

| Polysubstituted Oxazoles | N-propargylamides | Hypervalent iodine reagents | Oxidative [2+2+1] annulation. researchgate.net |

| 2,4,5-Trisubstituted Oxazoles | Alkynes, Nitriles | PhIO / TfOH or Tf₂NH | Metal-free annulation; regioselective assembly. organic-chemistry.org |

Green Chemistry Principles in this compound Synthesis

The synthesis of complex molecules like this compound is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. solubilityofthings.com These principles advocate for the reduction of waste, maximization of atom economy, use of safer solvents and reagents, and energy efficiency. solubilityofthings.commdpi.com While direct research on green synthesis of this compound is limited, the strategies applied to structurally related heterocyclic compounds like oxazoles and oxadiazoles (B1248032) offer a clear framework.

Green synthetic approaches for these heterocycles focus on several key areas:

Alternative Energy Sources: Microwave-assisted synthesis has emerged as a significant green technology. researchgate.net It drastically reduces reaction times from hours to minutes, increases product yields, and often leads to cleaner reactions with fewer byproducts. mdpi.comnih.gov This method is considered environmentally friendly as it reduces the volume of solvents required and improves energy efficiency. researchgate.netmdpi.com Similarly, ultrasound-mediated synthesis is another energy-efficient technique that enhances reaction rates. mdpi.comijpsonline.com

Safer Solvents and Catalysts: A core tenet of green chemistry is minimizing or eliminating the use of hazardous solvents. mdpi.com Research has focused on using water, ionic liquids, or deep-eutectic solvents as greener alternatives. ijpsonline.comijpsonline.com In some cases, reactions can be performed in solvent-free conditions, for example, through grinding or ball milling techniques, which are simple, cheaper, and reduce waste. researchgate.netrasayanjournal.co.in The use of recyclable, non-toxic catalysts, including biocatalysts or heterogeneous catalysts, is also prioritized to avoid corrosive and hazardous chemicals. solubilityofthings.comresearchgate.net

The implementation of these principles—such as employing microwave irradiation, using non-toxic solvents, and designing atom-economical, one-pot reactions—presents a viable pathway for the development of a sustainable and environmentally benign synthesis for this compound.

Molecular and Mechanistic Investigations of Oxapium Iodide Interactions

Fundamental Receptor Binding Studies

The interaction of Oxapium (B98302) iodide with muscarinic receptors has been a subject of pharmacological interest. As a quaternary ammonium (B1175870) compound, its structure influences its binding characteristics. patsnap.com

Affinity and Selectivity for Muscarinic Receptor Subtypes (M1-M5) in In Vitro Systems

A comprehensive study of various anticholinergic drugs reported that out of 304 drugs identified with anticholinergic properties, only a fraction had documented affinities for the specific muscarinic receptor subtypes in pharmacological databases. nih.govresearchgate.net Specifically, 48.68% had reported affinity for the M1 receptor, 47.70% for M2, 48.03% for M3, 43.75% for M4, and 42.76% for the M5 receptor. nih.govresearchgate.net This highlights a general gap in the detailed pharmacological profiling of many anticholinergic compounds, including Oxapium iodide.

Table 1: Reported Affinity of Anticholinergic Drugs for Muscarinic Receptor Subtypes (Note: This table represents general findings for a large group of anticholinergic drugs and not specific data for this compound)

| Muscarinic Receptor Subtype | Percentage of Drugs with Reported Affinity (%) |

| M1 | 48.68 |

| M2 | 47.70 |

| M3 | 48.03 |

| M4 | 43.75 |

| M5 | 42.76 |

| Data sourced from a universal pharmacological-based list of drugs with anticholinergic activity. nih.govresearchgate.net |

Kinetic Characterization of Receptor-Ligand Interactions

The kinetic parameters of a ligand's interaction with its receptor, such as the association (kon) and dissociation (koff) rate constants, provide a deeper understanding of its pharmacological action. These parameters determine the duration of the drug-receptor complex and can influence the onset and duration of the drug's effect.

Currently, specific kinetic data characterizing the binding of this compound to muscarinic receptor subtypes are not available in the reviewed scientific literature. Studies on other muscarinic agonists have demonstrated that their binding kinetics can vary significantly, with differences in both association and dissociation rates contributing to their pharmacological profiles. nih.govnih.gov However, without dedicated kinetic studies on this compound, a detailed understanding of its receptor interaction dynamics remains elusive.

Orthosteric and Allosteric Binding Mechanisms

G protein-coupled receptors, such as the muscarinic receptors, possess a primary binding site for the endogenous ligand, known as the orthosteric site. frontiersin.org Additionally, they can have one or more allosteric sites, which are topographically distinct from the orthosteric site. frontiersin.org Ligands that bind to the orthosteric site are termed orthosteric ligands, while those that bind to allosteric sites are known as allosteric modulators. frontiersin.org

The precise binding mechanism of this compound, whether it acts as a purely orthosteric antagonist or if it exhibits any allosteric properties, has not been definitively elucidated in the available research. It is generally presumed to act at the orthosteric site, competing with acetylcholine (B1216132). However, some studies on the M2 muscarinic receptor have shown that ligands traditionally considered orthosteric can also interact with an allosteric site, albeit at higher concentrations. nih.gov This raises the possibility of more complex binding modes for muscarinic antagonists like this compound, which warrants further investigation.

Exploration of Intracellular Signaling Pathways Modulated by this compound

The binding of an antagonist like this compound to muscarinic receptors blocks the downstream signaling cascades typically initiated by acetylcholine. These pathways are crucial for various cellular functions.

Influence on Cellular Processes and Signaling Cascades in Research Models

Muscarinic receptors are coupled to G proteins, and their activation by acetylcholine can trigger several intracellular signaling pathways. genome.jp Depending on the receptor subtype and the cell type, these pathways can include the modulation of adenylyl cyclase activity, leading to changes in cyclic AMP (cAMP) levels, and the activation of phospholipase C (PLC). genome.jpgithub.com PLC activation results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. youtube.comwikipedia.orgbosterbio.com

As an antagonist, this compound is expected to inhibit these acetylcholine-induced signaling events. patsnap.com The KEGG (Kyoto Encyclopedia of Genes and Genomes) database lists this compound as a muscarinic acetylcholine receptor antagonist that is involved in pathways such as neuroactive ligand-receptor interaction, cholinergic synapse, and gastric acid secretion. genome.jp This indicates its role in modulating these broader physiological processes by blocking the initial signaling event at the receptor level.

Investigation of Kinase Inhibition Profiles (e.g., CDK, GSK-3 pathways)

While the primary mechanism of this compound is antagonism at muscarinic receptors, the broader effects of a compound on other signaling molecules, such as kinases, are of interest in pharmacological research. Cyclin-dependent kinases (CDKs) and glycogen (B147801) synthase kinase-3 (GSK-3) are key regulators of numerous cellular processes, including cell cycle progression and signal transduction. who.intwho.int

Currently, there is a lack of dedicated scientific studies in the public domain that investigate the specific kinase inhibition profile of this compound, particularly concerning the CDK and GSK-3 pathways. While some commercial sources allude to such activity, these claims are not substantiated by peer-reviewed research and are therefore excluded from this article. The World Health Organization's list of International Nonproprietary Names (INN) with their corresponding stems includes a classification for cyclin-dependent kinase inhibitors, but this compound is not listed within this category. who.int Further research is required to determine if this compound has any significant off-target effects on these or other kinase pathways.

Analysis of Downstream Cellular Responses In Vitro (e.g., Apoptosis Induction Mechanisms)

There is currently a lack of specific scientific studies investigating the downstream cellular responses to this compound, particularly concerning the induction of apoptosis. Standard in vitro assays that would elucidate such mechanisms include the analysis of chromatin condensation, DNA fragmentation, and caspase activity. thermofisher.comnih.govnih.gov

Commonly used methods to study apoptosis induction involve staining with fluorescent dyes like propidium (B1200493) iodide and Hoechst 33342 to identify cells with compromised membranes and condensed chromatin, characteristic features of late-stage apoptosis and necrosis. thermofisher.comnih.gov Another widely used technique is the Annexin V assay, which detects the externalization of phosphatidylserine, an early marker of apoptosis. mdpi.commdpi.com Furthermore, the activation of the caspase cascade, a family of proteases central to the execution of apoptosis, is a key indicator. nih.govthermofisher.com However, a review of the available literature did not yield any studies that have applied these assays to specifically examine the effects of this compound.

Enzymatic Interactions and Inhibition Kinetics In Vitro

This compound is classified as a muscarinic acetylcholine receptor (mAChR) antagonist. patsnap.comgenome.jp These receptors are G-protein coupled receptors that mediate the effects of the neurotransmitter acetylcholine. The antagonistic action of this compound at these receptors is responsible for its antispasmodic effects. There are five subtypes of muscarinic receptors, M1 through M5, and the specific affinity of a ligand for each subtype determines its pharmacological profile.

Detailed enzyme kinetic studies, which would characterize the type of inhibition (e.g., competitive, non-competitive) and provide precise kinetic parameters, have not been reported for this compound in the available literature. Such studies are crucial for a comprehensive understanding of its interaction with target enzymes.

Molecular Dynamics Simulations of this compound-Target Complexes

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding the interaction between a ligand and its target protein at an atomic level. nih.gov These simulations can predict the binding pose of the ligand in the receptor's binding site and estimate the binding affinity.

A solitary mention from a commercial supplier, which is an excluded source for this article, suggests that molecular docking simulations have been performed to study the binding of this compound to muscarinic receptors. However, no peer-reviewed research detailing these simulations, including the specific receptor subtype, the software used, or the resulting binding energies and key interactions, could be located. In-depth molecular dynamics simulations, which would provide insights into the stability of the drug-receptor complex and the conformational changes involved, have also not been reported for this compound in the public domain. nih.gov

Due to the absence of specific research data in the public domain for the topics outlined, the creation of detailed data tables is not possible.

Structure Activity Relationship Sar Studies: Theoretical and Mechanistic Aspects for Oxapium Iodide Analogues

Design Principles for Oxapium (B98302) Iodide Derivatives for Mechanistic Probes

The design of oxapium iodide derivatives as mechanistic probes is guided by the need to elucidate the molecular interactions governing its binding to muscarinic receptors. Key principles involve systematic structural modifications to probe specific aspects of the ligand-receptor interaction.

Stereochemical Variations: The core structure of this compound contains chiral centers. The synthesis of stereoisomers (enantiomers and diastereomers) is a fundamental strategy. For instance, in related 1,3-oxathiolane (B1218472) muscarinic antagonists, the introduction of a sulfoxide (B87167) function created a new stereocenter, leading to definite enantioselectivity in receptor binding. researchgate.net This highlights the importance of stereochemistry in determining the potency and selectivity of such compounds. By separating and testing individual stereoisomers of this compound analogues, researchers can map the three-dimensional pharmacophore and understand the spatial requirements of the receptor binding pocket.

Introduction of Reporter Groups: For mechanistic studies, derivatives can be designed with reporter groups, such as fluorescent tags. However, it is crucial to consider that even small structural changes, like the addition of a tag, can alter the binding affinity of the parent molecule. epo.org Therefore, the selection and placement of such probes must be carefully considered to minimize interference with the binding event.

Systematic Substituent Scans: A common design principle involves the systematic replacement of substituents on the phenyl and cyclohexyl rings of the this compound scaffold. This allows for the exploration of the electronic and steric effects on binding affinity and selectivity.

Correlation Between Structural Modifications and In Vitro Receptor Binding Affinities

The relationship between structural changes in this compound analogues and their in vitro receptor binding affinities is a cornerstone of SAR studies. These studies typically involve radioligand binding assays to determine the affinity of the compounds for different muscarinic receptor subtypes (M1, M2, M3, etc.). nih.govnih.gov

While specific data for a wide range of this compound analogues is not extensively published, studies on related 1,3-dioxolane (B20135) muscarinic antagonists provide valuable insights. For example, a series of 1,3-dioxolane-based ligands bearing ether, thioether, and related sulfoxide and sulfone functionalities displayed moderate to low affinity for M1 and M3 receptor subtypes, with some showing selectivity over the M2 subtype. nih.gov

A hypothetical data table illustrating potential SAR findings for this compound analogues is presented below:

| Analogue | Modification | M1 Receptor Affinity (Ki, nM) | M2 Receptor Affinity (Ki, nM) | M3 Receptor Affinity (Ki, nM) |

| Oxapium | - | Data not available | Data not available | Data not available |

| Analogue A | Phenyl to Thiophene | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Analogue B | Cyclohexyl to Cyclopentyl | Hypothetical Value | Hypothetical Value | Hypothetical Value |

| Analogue C | N-methyl to N-ethyl | Hypothetical Value | Hypothetical Value | Hypothetical Value |

This table is for illustrative purposes only, as specific binding affinity data for a broad range of this compound analogues is not publicly available.

Impact of Substituent Variation on Molecular Interactions and Selectivity

The variation of substituents on the this compound scaffold directly influences its molecular interactions with the receptor and, consequently, its selectivity profile.

Lipophilicity and Hydrophobicity: The balance of lipophilic and hydrophilic character is critical. The phenyl and cyclohexyl groups contribute to the lipophilicity of this compound, which can influence its ability to access the binding site. Modifications to these groups, such as the introduction of polar or non-polar substituents, can alter this balance and affect both potency and selectivity.

Hydrogen Bonding and Electrostatic Interactions: The quaternary ammonium (B1175870) group in this compound is crucial for its interaction with a negatively charged residue, likely an aspartate, in the orthosteric binding site of muscarinic receptors. Altering the steric bulk around the nitrogen by changing the alkyl substituents (e.g., from methyl to ethyl) can impact the precise positioning of this electrostatic interaction.

Receptor Subtype Selectivity: Achieving selectivity among the different muscarinic receptor subtypes is a major goal in drug design. The high sequence conservation in the orthosteric binding site of the five muscarinic acetylcholine (B1216132) receptor subtypes makes the development of subtype-selective antagonists challenging. uc.pt However, subtle structural modifications can exploit minor differences in the receptor binding pockets. For instance, in related 1,3-dioxolane ligands, specific substitutions have been shown to confer selectivity for certain receptor subtypes. nih.gov

Computational SAR Modeling and Prediction of Mechanistic Profiles

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding and predicting the biological activity of compounds. tsijournals.comnih.govjustia.com

A QSAR study on quaternary soft anticholinergics demonstrated the utility of a non-linear model to correlate molecular size with activity, suggesting the presence of size limitations at the binding site. nih.gov Such models can be applied to a series of this compound analogues to:

Identify key physicochemical properties (e.g., molecular volume, electronic properties, lipophilicity) that correlate with receptor affinity.

Predict the binding affinity of novel, unsynthesized analogues.

Provide insights into the potential mechanism of action by highlighting the structural features that are most important for activity.

The development of a robust QSAR model for this compound analogues would require a dataset of compounds with experimentally determined binding affinities. The model could then be used to guide the design of new derivatives with potentially enhanced potency and selectivity.

Scaffold Hopping and Bioisosteric Replacements in this compound Research

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies aimed at discovering novel chemical entities with similar biological activity but different core structures. nih.govuniroma1.it These approaches are valuable for improving physicochemical properties, overcoming patent limitations, and exploring new chemical space. nih.govuniroma1.itresearchgate.net

Bioisosteric Replacement: This involves the substitution of one functional group or atom with another that has similar steric and electronic properties. nih.gov In the context of this compound, one could envision replacing:

The 1,3-dioxolane ring with other five-membered heterocycles like 1,3-oxathiolane or 1,3-dithiolane. Studies on related compounds have shown that such replacements can significantly alter affinity and efficacy at different receptor systems. researchgate.net

The phenyl or cyclohexyl groups with other aromatic or alicyclic systems to probe the steric and electronic requirements of the binding pocket.

Scaffold Hopping: This more drastic approach involves replacing the entire core scaffold of the molecule while maintaining the essential pharmacophoric elements. uniroma1.it For this compound, this could mean replacing the 1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium core with a completely different chemical framework that still presents the key interaction points (quaternary nitrogen, hydrophobic groups) in the correct spatial orientation. Computational methods are often employed to identify potential new scaffolds. mdpi.com

The application of these strategies to this compound research could lead to the discovery of novel anticholinergic agents with improved pharmacological profiles.

Advanced Analytical and Spectroscopic Characterization in Oxapium Iodide Research

Chromatographic Techniques for Purity Assessment and Separation in Research Settings

Chromatography is a cornerstone for the separation and purity assessment of oxapium (B98302) iodide. Different chromatographic methods are utilized depending on the specific analytical goal, from monitoring synthesis to quantifying impurities.

High-Performance Liquid Chromatography (HPLC) stands out as a primary method for determining the purity of oxapium iodide and quantifying any related substances. nihs.go.jp The technique offers high resolution and sensitivity, making it ideal for separating the main compound from potential impurities. In official monographs, specific HPLC methods are detailed for assessing related substances in this compound. nihs.go.jp A common approach involves dissolving the sample in a water and acetonitrile (B52724) mixture and injecting it into the HPLC system. nihs.go.jp A patent also describes a method for measuring this compound optical isomers using HPLC. google.com

The operating conditions are precisely controlled to ensure reproducible results. nihs.go.jp A typical setup involves an ultraviolet (UV) absorption photometer as the detector, often set at a wavelength of 254 nm to detect the chromophoric phenyl group in the molecule. nihs.go.jpnihs.go.jp The separation is achieved on a stainless steel column packed with octadecylsilanized silica (B1680970) gel. nihs.go.jpnihs.go.jp The mobile phase, a solution that carries the sample through the column, is a carefully prepared mixture, often containing water, acetonitrile, acetic acid, and triethylamine, to achieve optimal separation. nihs.go.jp The flow rate is adjusted so that the retention time of oxapium is consistently around four minutes. nihs.go.jp

Table 1: Example of HPLC Operating Conditions for this compound Analysis nihs.go.jp

| Parameter | Specification |

| Detector | Ultraviolet absorption photometer |

| Wavelength | 254 nm |

| Column | Stainless steel, ~4 mm inner diameter, ~15 cm length |

| Packing Material | Octadecylsilanized silica gel for liquid chromatography (5 µm) |

| Mobile Phase | A mixture of acetonitrile, water, acetic acid, and triethylamine |

| Flow Rate | Adjusted to achieve an oxapium retention time of ~4 minutes |

| Sample Solution | 0.05 g of this compound in 100 mL of water/acetonitrile (1:1) |

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While direct analysis of the ionic salt this compound by GC is not typical due to its low volatility, the technique is crucial for other aspects of its research and production. For instance, GC is the standard method for identifying and quantifying residual solvents that may be present from the synthesis and purification processes. pmda.go.jp In pharmaceutical manufacturing, controlling residual solvents is a critical quality attribute. pmda.go.jp A typical GC system for this purpose uses a hydrogen flame-ionization detector and a fused silica capillary column coated with a polymer like 6% cyanopropylphenyl-methyl silicon. pmda.go.jp The temperature is programmed to start low and gradually increase to separate solvents with different boiling points. pmda.go.jp

Thin-Layer Chromatography (TLC) is an invaluable tool for the rapid, qualitative monitoring of chemical reactions during the synthesis of this compound and related compounds. googleapis.comgoogle.com Its simplicity and speed allow chemists to quickly assess the progress of a reaction by observing the disappearance of starting materials and the appearance of the desired product. googleapis.com TLC is typically performed on plates coated with silica gel. google.comnihs.go.jp After spotting the reaction mixture on the plate, it is developed in a chamber containing a suitable solvent system, such as a mixture of chloroform, methanol, and acetic acid. googleapis.com The separated spots are then visualized, often under UV light (at 254 nm) or by exposure to iodine vapors. google.comnihs.go.jp

Mass Spectrometry (MS) for Molecular Structure Elucidation and Fragmentation Analysis

Mass Spectrometry (MS) is an essential technique for confirming the molecular weight and elucidating the structure of this compound. mhlw.go.jp When coupled with a separation technique like liquid chromatography (LC-MS), it provides a powerful analytical combination. mhlw.go.jp In MS analysis, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ion and its fragments is measured. For this compound, the analysis would focus on the oxapium cation (C₂₂H₃₄NO₂⁺). The exact mass of this cation is 471.1634, which can be precisely measured by high-resolution mass spectrometry. genome.jp

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure. Analysis of these fragments helps to confirm the connectivity of the different parts of the molecule, such as the cyclohexyl, phenyl, dioxolane, and piperidinium (B107235) moieties. Given that the compound is an iodide salt, specialized techniques like iodide chemical ionization mass spectrometry could also be employed for analysis, where the iodide ion itself is used as the reagent ion to form adducts with the analyte. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural confirmation of organic molecules like this compound. mhlw.go.jpmhlw.go.jp Both ¹H NMR and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. guidechem.com The Japanese Pharmacopoeia lists NMR spectroscopy as a key identification test. pref.ehime.jp

A ¹H NMR spectrum provides information about the chemical environment of all the hydrogen atoms in the molecule. google.com For this compound, distinct signals would be expected for the protons on the phenyl ring, the cyclohexyl ring, the dioxolane ring system, and the N-methyl and piperidinium ring protons. The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals would confirm the presence and connectivity of these structural units.

A ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. guidechem.com Each unique carbon atom in this compound would give a distinct signal, allowing for the confirmation of the total number of carbons and their chemical environment (e.g., aromatic, aliphatic, quaternary). Together, ¹H and ¹³C NMR data provide a complete picture of the molecular structure, which is essential for confirming the identity of synthesized this compound. mhlw.go.jpacros.com

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides profound insights into the molecular structure of this compound by revealing correlations between different nuclei, which is essential for unambiguous structural assignment. wikipedia.org Unlike one-dimensional NMR, which can suffer from peak overlap in complex molecules, 2D NMR spreads the signals across two frequency axes, enhancing resolution and clarity. wikipedia.org

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-coupled to each other, typically through two or three bonds. wikipedia.orgemerypharma.com In the analysis of this compound, COSY spectra would be used to map the proton-proton connectivities within its distinct structural fragments: the cyclohexyl ring, the phenyl ring, and the piperidinium ring. For instance, cross-peaks would confirm the adjacency of protons on the piperidinium ring and trace the spin systems throughout the cyclohexane (B81311) moiety. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC is a powerful experiment that correlates the chemical shifts of protons directly to the heteronuclei (typically ¹³C) to which they are attached. wikipedia.orggithub.io Each peak in an HSQC spectrum represents a C-H bond, making it invaluable for assigning carbon signals based on previously assigned proton resonances. emerypharma.com For this compound, this technique would definitively link each proton signal to its corresponding carbon atom in the cyclohexyl, phenyl, piperidinium, and dioxolane components of the molecule. wikipedia.org

| Technique | Correlation Type | Information Gained for this compound Structure |

|---|---|---|

| COSY | ¹H-¹H | Reveals proton-proton couplings within the cyclohexyl and piperidinium rings. Establishes neighborhood of protons. |

| HSQC | ¹H-¹³C (1-bond) | Directly links each proton to its attached carbon atom, assigning carbons in the phenyl, cyclohexyl, and piperidinium moieties. |

| HMBC | ¹H-¹³C (2-4 bonds) | Connects molecular fragments, such as linking the piperidinium-methyl group to the dioxolane ring and the dioxolane ring to the phenyl and cyclohexyl groups. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic methods like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for identifying the functional groups and electronic characteristics of a molecule. libretexts.org

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared light by a molecule, which corresponds to the vibrational frequencies of its chemical bonds. sketchy.com This technique is excellent for identifying the presence or absence of specific functional groups. libretexts.org For this compound, the IR spectrum would be compared to a reference spectrum to confirm its identity, as stipulated by pharmacopoeial methods. nihs.go.jp Key vibrational bands would be expected for the C-O bonds within the 1,3-dioxolane (B20135) ring, C-H stretching from the aliphatic cyclohexyl and piperidinium rings, and characteristic absorptions from the aromatic phenyl group. ijrpr.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~3100-3000 |

| Aliphatic C-H (Cyclohexyl, Piperidinium) | Stretching | ~3000-2850 |

| C-O (Dioxolane Ether) | Stretching | ~1200-1000 |

| C-N (Piperidinium) | Stretching | ~1250-1020 |

| Aromatic C=C | Stretching | ~1600 and ~1475 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of UV or visible light, which causes electronic transitions within the molecule. libretexts.org It is particularly useful for detecting conjugated π-systems. libretexts.org In this compound, the primary chromophore responsible for UV absorption is the phenyl group. While UV-Vis spectroscopy is mentioned in the Japanese Pharmacopoeia for the analysis of related compounds, its application to this compound would primarily serve to confirm the presence of the aromatic ring system and for quantitative analysis based on the Beer-Lambert law. nihs.go.jpijrpr.com

X-Ray Fluorescence (XRF) Spectrometry for Ligand-Receptor Binding Event Detection in Research

X-ray Fluorescence (XRF) spectrometry is a powerful technique used to determine the elemental composition of a sample. epo.org In pharmaceutical research, it has been adapted to detect and quantify ligand-receptor binding events, provided the chemical of interest contains a detectable heavy element. googleapis.com

This compound is an ideal candidate for this type of analysis due to the presence of iodine, a heavy element. The principle involves incubating the target receptor (e.g., muscarinic acetylcholine (B1216132) receptors) with this compound. googleapis.compatsnap.com After removing any unbound compound, the amount of this compound bound to the receptor can be quantified by measuring the characteristic X-ray fluorescence signal emitted by the iodine atoms when the sample is irradiated with X-rays. epo.org This method allows for the direct measurement of binding affinity without the need for radioactive or fluorescent tags, which could potentially alter the binding properties of the molecule. epo.org By comparing the binding affinity to a primary therapeutic target versus other receptors, XRF can also be used to estimate a chemical's therapeutic index. epo.orggoogleapis.com

| Sample | Description | Iodine XRF Signal (Counts per second) | Interpretation |

|---|---|---|---|

| 1 | Target Receptor + this compound | 5,210 | High binding to the therapeutic target. |

| 2 | Off-Target Receptor + this compound | 150 | Low binding to an off-target receptor. |

| 3 | Control (Receptor only, no ligand) | 5 | Baseline/background signal. |

Method Validation and System Suitability in Analytical Research

For any analytical method used in pharmaceutical quality control, validation is essential to ensure its reliability, accuracy, and precision. mhlw.go.jp Method validation demonstrates that an analytical procedure is suitable for its intended purpose. System suitability testing is performed before the analysis to ensure the analytical system is performing correctly at the time of the test. pmda.go.jp

The Japanese Pharmacopoeia details specific tests and criteria for this compound, including an assay using High-Performance Liquid Chromatography (HPLC). nihs.go.jp For this HPLC method, system suitability requirements are defined to ensure the separation and quantification are valid. These parameters typically include the resolution between the main compound peak and any potential impurities or internal standards, the relative standard deviation of replicate injections, and the theoretical plate count of the column. pmda.go.jp For the this compound assay, the pharmacopoeia specifies a resolution calculation using this compound and benzophenone (B1666685), ensuring the column can adequately separate these two compounds under the defined operating conditions. nihs.go.jp

| Parameter | Requirement | Purpose |

|---|---|---|

| Resolution | The resolution between the peaks of oxapium and benzophenone is calculated. The system must meet a minimum specified resolution value. | Ensures the chromatographic system can separate the analyte from a closely eluting compound. |

| Retention Time | Adjust flow rate so that the retention time of oxapium is about 4 minutes. | Ensures consistent performance of the method. |

| System Repeatability (General) | Relative Standard Deviation (RSD) of peak areas from replicate injections is not more than a specified percentage (e.g., 15% for some tests). pmda.go.jp | Confirms the precision of the analytical system. |

Oxapium Iodide in the Study of Biological Systems: Fundamental Mechanisms

Applications as a Pharmacological Probe for Muscarinic Receptors

Oxapium (B98302) iodide functions as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors. patsnap.com By blocking the action of the neurotransmitter acetylcholine, it inhibits downstream signaling pathways that are normally activated by these receptors. patsnap.com This antagonistic action is the basis for its use as a pharmacological probe to investigate the role of muscarinic receptors in various physiological processes.

As a quaternary ammonium (B1175870) compound, Oxapium iodide possesses a permanent positive charge, which influences its distribution and ability to cross biological membranes. patsnap.com This property is thought to contribute to its higher selectivity for peripheral muscarinic receptors, with limited effects on the central nervous system. patsnap.com The primary targets of this compound are the muscarinic receptors located on the smooth muscle cells of organs such as the gut and bladder. patsnap.com

Table 1: Muscarinic Receptor Subtypes and Their General Characteristics

| Receptor Subtype | General Location | Primary G-protein Coupling | General Function |

| M1 | Central nervous system, salivary glands, gastric parietal cells | G_q/11 | Cognitive function, gastric acid secretion |

| M2 | Heart, central nervous system, smooth muscle | G_i/o_ | Cardiac inhibition, neural inhibition |

| M3 | Smooth muscle, salivary glands, eyes | G_q/11_ | Smooth muscle contraction, glandular secretion |

| M4 | Central nervous system (striatum) | G_i/o_ | Inhibition of neurotransmitter release |

| M5 | Central nervous system (substantia nigra) | G_q/11_ | Dopamine release modulation |

Investigations into Its Modulatory Effects on Ion Channels In Vitro

The direct modulatory effects of this compound on ion channels have not been extensively detailed in available scientific literature. Ion channels are critical for cellular excitability and signaling, and their modulation by pharmacological agents can have significant physiological consequences. nih.gov

In vitro electrophysiological techniques, such as patch-clamp, are the gold standard for investigating the direct effects of a compound on ion channel function. vrachi.name These studies can determine whether a compound acts as a blocker, activator, or modulator of specific ion channels (e.g., calcium, potassium, or sodium channels) and can elucidate the mechanism of action. While there is mention of iodide-selective synthetic ion channels in unrelated research, specific studies detailing the interaction of this compound with endogenous ion channels are not available. nih.gov Given its cationic nature as a quaternary ammonium compound, a direct interaction with the pore or gating mechanisms of certain ion channels could be a possibility, but this remains to be experimentally verified.

Role of this compound in Exploring Neurotransmitter System Dynamics Ex Vivo

The use of this compound in ex vivo preparations to explore the dynamics of neurotransmitter systems is not well-documented in the current body of scientific literature. Ex vivo studies, using tissue slices for instance, are invaluable for understanding how a compound affects neural circuits and neurotransmitter release in a more physiologically relevant context than in vitro cell cultures. nih.govnih.gov

As a muscarinic receptor antagonist, this compound could theoretically be used in ex vivo models to investigate the role of muscarinic receptor signaling in modulating the release of various neurotransmitters, including acetylcholine itself, dopamine, and others. However, specific research applying this compound for this purpose has not been identified.

Cellular Uptake and Subcellular Distribution Mechanisms in Research Cell Lines

Methods such as fluorescence microscopy and flow cytometry are commonly employed to study the cellular uptake and localization of compounds. nih.gov For a pharmacological probe, understanding its concentration at the site of action is critical. The subcellular distribution, for example, whether a compound accumulates in the cytoplasm, nucleus, or other organelles like mitochondria, can significantly influence its biological activity and potential off-target effects. ijbs.comnih.gov While general methods for assessing cellular uptake and subcellular localization are well-established, specific data for this compound are lacking. researchgate.net

Biotransformation Pathways of this compound: Mechanistic Enzymatic Studies In Vitro

The biotransformation of this compound has been alluded to in general terms, but specific mechanistic in vitro enzymatic studies are not extensively reported. It has been suggested that drugs affecting liver enzymes, such as the cytochrome P450 (CYP) system, could alter the metabolism of this compound. patsnap.com This implies that CYP enzymes may be involved in its breakdown.

In vitro metabolism studies using liver microsomes or S9 fractions are standard methods to identify the metabolic pathways of a drug and the specific enzymes involved. mdpi.comnih.govepa.gov These studies can reveal whether a compound undergoes Phase I (e.g., oxidation, reduction, hydrolysis) and/or Phase II (e.g., glucuronidation, sulfation) metabolism. While the Japanese Pharmacopoeia lists this compound, detailed information on its degradation products is not provided. mhlw.go.jppmda.go.jp Understanding the biotransformation of a pharmacological probe is essential, as its metabolites may have their own biological activities or toxicities, which could confound experimental results.

Novel Oxapium Iodide Derivatives and Analogues: Synthesis and Mechanistic Evaluation

Design and Synthesis of New Chemical Entities with Oxapium (B98302) Iodide Scaffold

The design and synthesis of new chemical entities based on the oxapium iodide scaffold focus on modifying its core structure to explore and optimize its anticholinergic activity. This compound, 1-[(2-cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium iodide, is an anticholinergic agent developed from the diphenyl-piperidine methyl dioxolane iodide series by substituting one of the phenyl groups with a cyclohexyl group. google.comnih.gov This foundational structure offers several key areas for modification to generate novel derivatives and analogues.

Synthetic strategies for new analogues generally adapt established procedures for creating similar heterocyclic compounds. nih.govresearchgate.net The process often begins with the synthesis of a suitable hydrazide intermediate, which is then reacted with an aldehyde in a reflux reaction to produce a hydrazone. nih.gov Subsequent steps can be employed to form heterocyclic rings, such as the 1,3,4-oxadiazole (B1194373) core, which shares some structural features with the dioxolane ring in oxapium. nih.govresearchgate.net

Key modifications to the this compound scaffold can be systematically explored:

Modification of the Phenyl and Cyclohexyl Groups: The aromatic (phenyl) and aliphatic (cyclohexyl) rings at the C2 position of the dioxolane ring are critical for receptor interaction. New analogues can be synthesized by replacing these groups with other substituted aryl or cycloalkyl moieties to investigate the impact on binding affinity and selectivity for different muscarinic receptor subtypes.

Alterations to the Piperidine (B6355638) Moiety: The N-methylpiperidinium group is a key component of the quaternary ammonium (B1175870) structure, which is essential for its anticholinergic activity. Derivatives can be synthesized with different N-alkyl substituents or by replacing the piperidine ring with other saturated heterocycles to probe the spatial requirements of the receptor's binding pocket.

Changes to the Dioxolane Ring: The 1,3-dioxolane (B20135) ring acts as a central scaffold. The synthesis of analogues could involve replacing this ring system with other five-membered heterocycles like oxathiolane or pyrazoline to create molecules with different geometric and electronic properties. nih.govelsevierpure.com

The synthesis of these new chemical entities allows for a systematic investigation of the structure-activity relationships (SAR), providing insights into the molecular features required for potent and selective muscarinic receptor antagonism. nih.govnih.gov

Table 1: Potential Synthetic Modifications of the this compound Scaffold

| Scaffold Region | Original Group | Examples of Potential Modifications | Rationale for Modification |

|---|---|---|---|

| C2 of Dioxolane | Phenyl, Cyclohexyl | Substituted Phenyls (e.g., 4-methoxy, 4-fluoro), Naphthyl, Thienyl, Cyclopentyl, Cycloheptyl | Explore electronic and steric effects on receptor binding affinity and selectivity. |

| Quaternary Amine | N-methylpiperidinium | N-ethylpiperidinium, Pyrrolidinium, Azepanium derivatives | Evaluate the impact of the size and conformation of the cationic head on activity. |

| Central Ring | 1,3-Dioxolane | 1,3-Oxathiolane (B1218472), Tetrahydrofuran, Pyrrolidine | Assess the role of heteroatom composition and ring conformation in ligand positioning. |

In Vitro Screening Methodologies for Mechanistic Activity

The mechanistic activity of this compound and its derivatives is primarily evaluated through a series of in vitro screening assays designed to characterize their interaction with target receptors. As an anticholinergic agent, this compound functions by competitively inhibiting muscarinic acetylcholine (B1216132) receptors (mAChRs). patsnap.com This inhibition prevents acetylcholine from binding and activating the receptor, leading to the relaxation of smooth muscle. patsnap.com

Standard in vitro methodologies to screen for this mechanistic activity include:

Receptor Binding Assays: These assays directly measure the affinity of a compound for a specific receptor subtype. For this compound derivatives, competitive binding assays are used. This involves incubating a preparation of cells expressing a specific mAChR subtype (M1-M5) with a fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) and varying concentrations of the test compound. The ability of the test compound to displace the radioligand is measured, and the data are used to calculate the inhibition constant (Ki), which indicates the compound's binding affinity.

Functional Assays (Organ Bath Studies): To determine if a compound acts as an antagonist, functional assays are essential. A classic method involves using isolated smooth muscle tissues (e.g., guinea pig ileum or bladder strips) in an organ bath. The tissue is stimulated with a muscarinic agonist (like carbachol (B1668302) or acetylcholine) to induce contraction. The assay is then repeated in the presence of increasing concentrations of the this compound derivative. An antagonist will cause a parallel rightward shift in the agonist's concentration-response curve, allowing for the determination of its potency, often expressed as a pA2 value.

Cell-Based Functional Assays: High-throughput screening (HTS) methods often employ cell lines genetically engineered to express specific mAChR subtypes. nih.gov Activation of these receptors by an agonist typically leads to a measurable intracellular signal, such as a change in intracellular calcium concentration ([Ca²⁺]i). The antagonistic activity of test compounds is quantified by their ability to inhibit the agonist-induced signal. These assays can be automated and are suitable for screening large libraries of new derivatives. nih.gov

These in vitro models are crucial for establishing the potency and selectivity of new this compound analogues, but it is important to note that they lack the biotransformation mechanisms present in whole organisms. nih.gov

Development of Fluorescent or Radioligand Probes Based on this compound Structure

The development of probes based on the this compound structure is a valuable strategy for studying muscarinic receptor distribution, density, and function. These probes can be either radiolabeled or fluorescently tagged.

Radioligand Probes: Creating a radioligand from the this compound scaffold would involve incorporating a radioactive isotope. While the compound name includes "iodide," this refers to the counter-ion and not a covalently bound iodine atom suitable for radiolabeling. The synthesis of a radiolabeled version would require covalently attaching a radioisotope, such as Iodine-125 (¹²⁵I), to the molecule. nih.gov This is typically achieved through electrophilic radioiodination, where Na¹²⁵I is oxidized to an electrophilic species that can substitute onto an activated position of an aromatic ring, such as the phenyl group of the oxapium structure. mdpi.com Copper-catalyzed reactions can also be used to facilitate the nucleophilic attack of radioactive iodide. mdpi.com The resulting radioligand, [¹²⁵I]Oxapium, could then be used in receptor binding assays and autoradiography studies to map the location of muscarinic receptors in tissue sections.

Fluorescent Probes: A fluorescent probe can be developed by chemically conjugating a fluorophore (a fluorescent dye) to the this compound molecule. mdpi.com The design of such a probe requires careful selection of the attachment point on the oxapium scaffold to ensure that the modification does not significantly impair its binding affinity for the target receptor. mdpi.com The linker connecting the drug to the fluorophore must also be optimized. Common fluorophores used for these purposes include rhodamine, fluorescein, and cyanine (B1664457) dyes. mdpi.com A fluorescent oxapium derivative would enable visualization of muscarinic receptors in living cells using techniques like fluorescence microscopy and flow cytometry, providing real-time insights into receptor trafficking and dynamics. researchgate.netencyclopedia.pub Probes with aggregation-induced emission (AIE) characteristics are also a modern alternative, as they become emissive upon binding or aggregation. nih.gov

Table 2: Comparison of Probe Development Strategies for this compound

| Probe Type | Development Method | Typical Isotope/Dye | Primary Application | Advantages | Limitations |

|---|---|---|---|---|---|

| Radioligand | Electrophilic or copper-catalyzed radioiodination of the phenyl ring. mdpi.com | ¹²⁵I, ¹²³I | Quantitative receptor binding assays, autoradiography. | High sensitivity, well-established quantitative methods. | Requires handling of radioactive materials, limited spatial resolution. |

| Fluorescent Probe | Covalent attachment of a fluorophore via a chemical linker. mdpi.com | Rhodamine, Cyanine dyes (Cy3, Cy5), AIE luminogens. mdpi.comnih.gov | Live-cell imaging, fluorescence microscopy, flow cytometry. | High spatial resolution, real-time imaging in living systems. | Potential for steric hindrance affecting binding, photobleaching, lower sensitivity than radiolabels. |

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches for Derivatives

Computational drug design methodologies are instrumental in rationally guiding the development of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic properties. The two primary approaches are ligand-based drug design (LBDD) and structure-based drug design (SBDD). researchgate.net

Ligand-Based Drug Design (LBDD): When the three-dimensional structure of the target receptor is unknown or unavailable, LBDD methods are employed. This approach relies on analyzing the structures of a set of known active molecules (ligands) to infer the necessary steric and electronic features for biological activity. For this compound derivatives, an LBDD approach would involve:

Pharmacophore Modeling: A pharmacophore model would be generated based on the structures of this compound and other known muscarinic antagonists. This model represents the essential 3D arrangement of features, such as the cationic amine, hydrogen bond acceptors (from the dioxolane oxygens), and hydrophobic regions (phenyl and cyclohexyl groups), required for binding.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical properties of a series of analogues and their biological activity. This allows for the prediction of the potency of newly designed, unsynthesized molecules.

Structure-Based Drug Design (SBDD): With the availability of high-resolution crystal structures of muscarinic acetylcholine receptors, SBDD has become a powerful tool. researchgate.net This approach uses the 3D structure of the receptor's binding site to design ligands with high complementarity. For this compound, an SBDD strategy would include:

Molecular Docking: The this compound molecule would be computationally "docked" into the binding pocket of a specific mAChR subtype. This simulation predicts the preferred binding orientation and calculates a binding score, which estimates binding affinity.

De Novo Design: By analyzing the docked pose of the parent molecule, new functional groups can be added or modified on the oxapium scaffold to create novel interactions with specific amino acid residues in the binding site. This rational approach can guide the synthesis of derivatives with enhanced affinity or selectivity for a desired mAChR subtype.

Both LBDD and SBDD are complementary approaches that reduce the trial-and-error nature of drug discovery, enabling a more focused and efficient synthesis of promising new chemical entities based on the this compound scaffold.

Computational and Theoretical Chemistry Studies of Oxapium Iodide

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For Oxapium (B98302) iodide, a known muscarinic acetylcholine (B1216132) receptor (CHRM) antagonist, docking studies would be crucial to understand its interaction with the various muscarinic receptor subtypes (M1-M5). genome.jp

Although specific docking studies for Oxapium iodide are not widely published, research on other muscarinic antagonists provides a framework for its likely binding mode. nih.govresearchgate.netresearchgate.net Studies on dioxolane congeners, which share a structural similarity with this compound, have been subjects of docking analyses against muscarinic receptor models. nih.gov These studies help in discriminating the binding modes among different receptor subtypes, highlighting specific polar and hydrophobic interactions. nih.gov

A hypothetical ligand-protein interaction profile for this compound at a muscarinic receptor, based on common findings for this class of drugs, is presented below.

| Interaction Type | Potential Interacting Residues in Muscarinic Receptor | Contributing Moiety of this compound |

| Cation-π Interaction | Tyrosine (Tyr), Tryptophan (Trp) | Quaternary ammonium (B1175870) group (piperidinium ring) |

| Hydrogen Bonding | Aspartate (Asp), Threonine (Thr), Asparagine (Asn) | Oxygen atoms in the dioxolane ring |

| Hydrophobic Interactions | Leucine (Leu), Valine (Val), Isoleucine (Ile), Phenylalanine (Phe) | Cyclohexyl and phenyl rings |

This table is a representation of potential interactions based on studies of similar compounds and is not derived from a specific molecular docking study of this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are employed to understand the electronic properties of a molecule, which in turn dictate its reactivity and interactions. researchgate.net Such calculations for this compound would provide insights into its charge distribution, molecular orbitals (HOMO and LUMO), and electrostatic potential. These properties are fundamental to its ability to bind to the muscarinic receptors.

Furthermore, calculations of HOMO-LUMO energy gap can provide an indication of the molecule's kinetic stability and reactivity. A larger HOMO-LUMO gap suggests higher stability. For instance, studies on various iodine-containing species have successfully used quantum chemical methods to determine their electronic and geometric structures. rsc.org

A predicted physicochemical property derived from computational methods is the partition coefficient (LogP). For the uncharged form of Oxapium, a predicted XlogP value of 4.5 is available, suggesting a lipophilic character which is balanced by the charged quaternary ammonium group in the full molecule. uni.lu

| Computed Property | Significance | Hypothetical Value/Observation for this compound |

| Molecular Electrostatic Potential (MEP) | Indicates charge distribution and sites for electrophilic/nucleophilic attack. | Strong positive potential around the quaternary nitrogen; negative potential near the dioxolane oxygens. |

| HOMO-LUMO Energy Gap | Relates to chemical reactivity and kinetic stability. | A relatively large gap would be expected, consistent with a stable drug molecule. |

| Partial Atomic Charges | Quantifies the charge on each atom. | Significant positive charge on the nitrogen atom and adjacent carbons. |

This table presents hypothetical outcomes of quantum chemical calculations for this compound based on its known chemical structure and the principles of quantum chemistry.

In Silico ADMET Prediction Methodologies Applied to this compound and its Derivatives

In silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction is a critical step in early drug development to assess the pharmacokinetic and safety profile of a compound. sci-hub.senih.gov For this compound, these predictions would be particularly important given its nature as a quaternary ammonium compound.

Quaternary ammonium compounds are known to have low oral bioavailability and limited ability to cross the blood-brain barrier due to their permanent positive charge and generally low lipid solubility. patsnap.comgoogle.comdrugbank.com This is often a desirable characteristic for peripherally acting drugs, as it minimizes central nervous system side effects. patsnap.com Various online tools and software can predict a range of ADMET properties. greenstonebio.comresearchgate.netscielo.br

Below is a table of likely in silico ADMET predictions for this compound, based on its structural class.

| ADMET Property | Predicted Outcome for this compound | Rationale/Significance |

| Absorption | ||

| Human Intestinal Absorption | Low to moderate | Quaternary ammonium structure generally leads to poor absorption. |

| Oral Bioavailability | Low | Consistent with poor intestinal absorption. |

| P-glycoprotein Substrate | Likely Yes | Many quaternary ammonium compounds are substrates for efflux transporters. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | The permanent positive charge prevents passive diffusion across the BBB. |

| Plasma Protein Binding | Moderate to High | Lipophilic moieties (cyclohexyl and phenyl rings) would contribute to protein binding. |

| Metabolism | ||